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molecular formula C10H14O2 B083760 3-(2-Methoxyphenyl)propan-1-ol CAS No. 10493-37-5

3-(2-Methoxyphenyl)propan-1-ol

Cat. No. B083760
M. Wt: 166.22 g/mol
InChI Key: KCJSIKPCRQDRNX-UHFFFAOYSA-N
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Patent
US08217027B2

Procedure details

3-(2-methoxyphenyl)propanoic acid (1.0 g, 5.55 mmol) was dissolved in THF (27.7 ml). A solution of borane tetrahydrofuran complex (12.21 ml, 12.21 mmol) was added slowly. The reaction was stirred for about 4 h. Methanol was added and the solvents removed. This process was repeated twice. The solution was passed through a short pad of silica gel with 1:1 ethyl acetate/heptane And then rotovapped to give 3-(2-methoxyphenyl)propan-1-ol (0.946 g, 5.69 mmol, 103% yield) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 7.19 (dt, 1H), 7.15 (dd, 1H), 6.90 (dt, 1H), 6.86 (d, 1H), 3.84 (s, 3H), 3.60 (t, 2H), 2.73 (t, 2H), −1.92-1.79 (m, 2H), 1.76 (s, 1H),
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
27.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][C:11](O)=[O:12].CO>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][CH2:11][OH:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=CC=C1)CCC(=O)O
Name
Quantity
27.7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for about 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A solution of borane tetrahydrofuran complex (12.21 ml, 12.21 mmol) was added slowly
CUSTOM
Type
CUSTOM
Details
the solvents removed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.69 mmol
AMOUNT: MASS 0.946 g
YIELD: PERCENTYIELD 103%
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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